5-benzyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
5-benzyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused to an indole ring, with benzyl and benzylsulfanyl substituents.
Preparation Methods
The synthesis of 5-benzyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the triazinoindole core . Subsequent reactions with benzyl halides and thiols under basic conditions yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
5-benzyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce different substituents on the benzyl or benzylsulfanyl groups.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth . It also interferes with the replication of viruses by targeting viral enzymes and proteins .
Comparison with Similar Compounds
5-benzyl-3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substituents and fused ring system. Similar compounds include:
3-amino-[1,2,4]triazino[5,6-b]indole: Lacks the benzyl and benzylsulfanyl groups, resulting in different biological activities.
4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: Contains a thiol group instead of a benzylsulfanyl group, leading to variations in reactivity and applications.
1,2,4-triazino[5,6-b]indole derivatives: Various derivatives with different substituents exhibit a range of biological activities, highlighting the importance of structural modifications.
Properties
IUPAC Name |
5-benzyl-3-benzylsulfanyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4S/c1-3-9-17(10-4-1)15-27-20-14-8-7-13-19(20)21-22(27)24-23(26-25-21)28-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURBIACEWOBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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